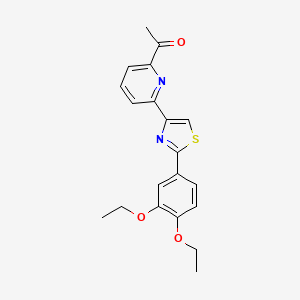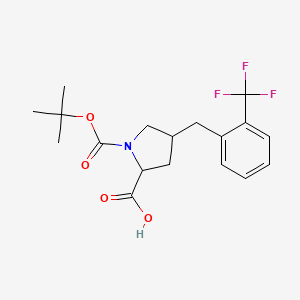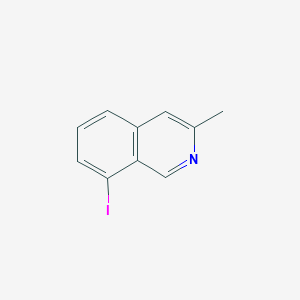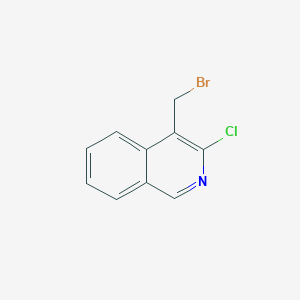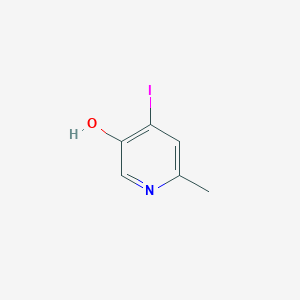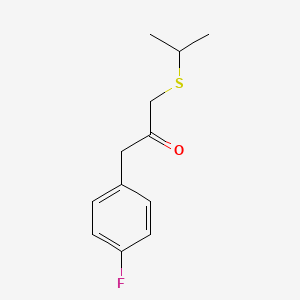
1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one is an organic compound that belongs to the class of ketones It features a fluorophenyl group and an isopropylthio group attached to a propan-2-one backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with isopropyl mercaptan in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a condensation reaction with acetone under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
化学反应分析
Types of Reactions
1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the isopropylthio group may contribute to the compound’s overall stability and reactivity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
相似化合物的比较
Similar Compounds
1-(4-Fluorophenyl)propan-2-one: Lacks the isopropylthio group, resulting in different chemical properties and reactivity.
1-(4-Chlorophenyl)-3-(isopropylthio)propan-2-one: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.
1-(4-Methylphenyl)-3-(isopropylthio)propan-2-one: The presence of a methyl group instead of fluorine affects the compound’s hydrophobicity and binding interactions.
Uniqueness
1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one is unique due to the combination of the fluorophenyl and isopropylthio groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.
属性
分子式 |
C12H15FOS |
|---|---|
分子量 |
226.31 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-3-propan-2-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C12H15FOS/c1-9(2)15-8-12(14)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3 |
InChI 键 |
VZIIDSBSQNADBZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SCC(=O)CC1=CC=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


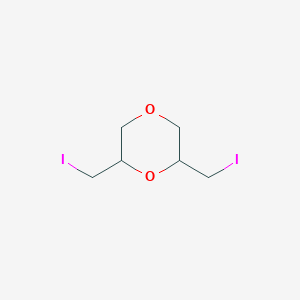
![4'-Bromo-3'-chloro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13656159.png)
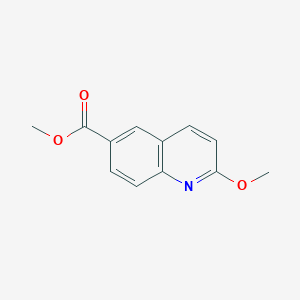
![Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13656167.png)
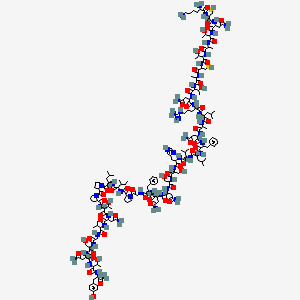
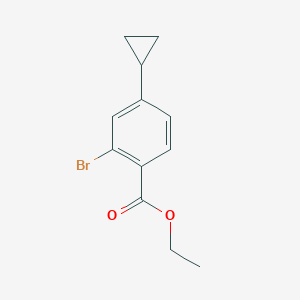
![9-([1,1'-Biphenyl]-3-yl)-9H-3,9'-bicarbazole](/img/structure/B13656185.png)
